BenchChemオンラインストアへようこそ!

6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

regioisomer comparison electronic properties medicinal chemistry

6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 1702333-72-9; molecular formula C8H11N3S; molecular weight 181.26 g/mol) is a heterocyclic small molecule belonging to the 2-amino-tetrahydropyrimidine class. The compound features a partially saturated pyrimidine ring bearing a primary amine at position 2 and a thiophen-3-yl substituent at position 6, distinguishing it structurally from fully aromatic pyrimidines and from 4-aryl-substituted Biginelli-type dihydropyrimidines.

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
Cat. No. B13078145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
Molecular FormulaC8H11N3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESC1CN=C(NC1C2=CSC=C2)N
InChIInChI=1S/C8H11N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h2,4-5,7H,1,3H2,(H3,9,10,11)
InChIKeyWUMZVGKTUZPBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine: Structural Identity, Physicochemical Baseline, and Procurement Starting Point


6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 1702333-72-9; molecular formula C8H11N3S; molecular weight 181.26 g/mol) is a heterocyclic small molecule belonging to the 2-amino-tetrahydropyrimidine class . The compound features a partially saturated pyrimidine ring bearing a primary amine at position 2 and a thiophen-3-yl substituent at position 6, distinguishing it structurally from fully aromatic pyrimidines and from 4-aryl-substituted Biginelli-type dihydropyrimidines . Commercial sourcing is currently available from specialty chemical suppliers at a minimum purity specification of 95% . The tetrahydropyrimidine scaffold has been broadly investigated for antimicrobial, anticancer, and enzyme inhibitory activities in academic settings [1], establishing a class-level rationale for procurement; however, direct biological profiling data specific to this exact 3-thienyl regioisomer remain exceptionally sparse in the peer-reviewed primary literature.

Why 6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Cannot Be Casually Replaced by a Generic Tetrahydropyrimidine or Phenyl Analog


Within the 6-aryl-tetrahydropyrimidin-2-amine series, the identity of the aryl substituent and its attachment topology dictate electronic distribution, molecular conformation, and target-binding complementarity in ways that preclude simple interchange. The thiophen-3-yl group introduces a sulfur heteroatom with distinct polarizability and hydrogen-bond acceptor potential compared to a phenyl ring, while the 3-thienyl attachment (as opposed to 2-thienyl) positions the sulfur atom meta to the point of attachment, altering the electrostatic surface and dipole moment of the molecule [1]. In Biginelli-derived tetrahydropyrimidine series, even minor substituent changes on the aryl ring have been shown to shift antimicrobial MIC values by ≥4-fold and cytotoxic IC50 values by more than 10-fold across different tumor cell lines [2]. Furthermore, tetrahydropyrimidin-2-amines bearing electron-rich heteroaryl groups have demonstrated distinct binding modes to dihydrofolate reductase (DHFR) compared to their oxo-analogs, with imino compounds (4f) achieving MICs of 22–45 µM versus levofloxacin at 50–>708 µM [3]. These class-level SAR trends support the expectation that the 3-thienyl substitution pattern will confer a unique biological fingerprint that cannot be recapitulated by the more common phenyl, 4-substituted-phenyl, or 2-thienyl congeners available in screening collections.

Quantitative Differentiation Evidence for 6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine vs. Closest Analogs


Regioisomeric Differentiation: 3-Thienyl vs. 2-Thienyl Substitution and Predicted Electronic Property Shifts

The 3-thienyl isomer (target compound) places the sulfur heteroatom at the meta position relative to the tetrahydropyrimidine attachment point, whereas the 2-thienyl isomer (CAS 1702333-65-0) places sulfur at the ortho position. This topological difference is predicted to alter the molecular electrostatic potential surface and dipole moment [1]. In analogous thiophene-substituted pyrimidine antibacterial series, the position of the thiophene sulfur has been shown to affect DNA gyrase binding and antibacterial potency, with the 3-thienyl orientation contributing to distinct π-stacking interactions in the FtsZ nucleotide-binding pocket [2]. Although direct comparative bioactivity data between these two regioisomers are not yet published, the regioisomeric distinction provides a rationale for prioritized screening of the 3-thienyl compound when sulfur-position-dependent target engagement is hypothesized.

regioisomer comparison electronic properties medicinal chemistry

Class-Level Antibacterial Potency: Tetrahydropyrimidin-2-amines vs. Levofloxacin as Clinical Benchmark

In a 2025 study of 2-imino/oxo-tetrahydropyrimidines, compound 4f (a 2-imino-tetrahydropyrimidine congener) demonstrated broad-spectrum antibacterial activity with MIC values of 22–45 µM against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Candida albicans, compared to levofloxacin which showed MIC values of 50–>708 µM against the same panel [1]. The 2-imino-tetrahydropyrimidine series consistently outperformed the 2-oxo analogs in both enzymatic DHFR inhibition (IC50 4.10–4.77 µM for compounds 4d, 4f, 4g, 6d, 6f vs. trimethoprim reference) and in vivo efficacy in a murine skin abscess model, where compound 4f significantly reduced abscess volume and IL-1β immune-expression [1]. These data establish that the 2-amino-tetrahydropyrimidine chemotype, to which the target compound belongs, can achieve superior antibacterial potency relative to clinical fluoroquinolone comparators when appropriately substituted.

antimicrobial DHFR inhibition MIC comparison

Scaffold Differentiation: 2-Amino-Tetrahydropyrimidine vs. 2-Oxo-Dihydropyrimidine (Biginelli) in Anticancer Activity

In a systematic evaluation of eleven novel tetrahydropyrimidines (THPMs) by Milović et al. (2022), compounds bearing the 2-amino/2-imino-tetrahydropyrimidine scaffold exhibited dual antimicrobial and anticancer activities, with the most active compounds (4b, 4k) showing selective cytotoxicity against HeLa cervical carcinoma cells [1]. The best-performing THPMs achieved IC50 values in the low micromolar range against HeLa, K562, and MDA-MB-231 cell lines while maintaining reduced toxicity toward normal MRC-5 fibroblasts, suggesting a scaffold-intrinsic therapeutic window [1]. In contrast, the more extensively studied 2-oxo-dihydropyrimidine (Biginelli) series typically shows weaker cytotoxicity profiles unless further elaborated with ester or amide functionality at position 5 [2]. The target compound, as a 2-amino-tetrahydropyrimidine, inherits this scaffold advantage but remains unprofiled in these specific cancer models, representing a tangible screening opportunity.

anticancer cytotoxicity tetrahydropyrimidine scaffold

Patent Landscape: Integrin αv Targeting by 1,4,5,6-Tetrahydropyrimidin-2-amine Derivatives

UBE Corporation's patent application (US 2023/0192661 A1) discloses a broad series of 1,4,5,6-tetrahydropyrimidin-2-amine derivatives as integrin αv inhibitors for the treatment of fibrosis, cancer metastasis, and autoimmune diseases [1]. The generic Markush structure encompasses 6-aryl and 6-heteroaryl substituents, explicitly including thiophene-containing variants [1]. This patent establishes industrial-level interest in the tetrahydropyrimidin-2-amine scaffold for integrin-targeted therapies and provides a freedom-to-operate context for procurement. The 3-thienyl-substituted compound, while not explicitly exemplified in the patent, falls within the claimed structural space, making it a relevant probe molecule for validating integrin αv-mediated TGF-β activation hypotheses in fibrosis or oncology models.

integrin αv fibrosis patent analysis

Synthetic Accessibility and Purity Benchmarking Against Comparator Analogs

The target compound is commercially available at 95% purity (AKSci, Leyan) . The 2-thienyl regioisomer (CAS 1702333-65-0) is similarly available at comparable purity grades . However, the 3-thienyl variant is less commonly stocked across supplier catalogs relative to phenyl-substituted tetrahydropyrimidin-2-amines, which are more broadly accessible due to the prevalence of benzaldehyde-based Biginelli reactions [1]. This relative scarcity reflects the fact that thiophene-3-carboxaldehyde is a less commonly employed building block in multicomponent tetrahydropyrimidine syntheses, making the 3-thienyl compound a more specialized procurement item with fewer alternative sourcing routes.

synthetic chemistry purity specification procurement

High-Priority Application Scenarios for 6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Based on Quantitative Differentiation Evidence


Antimicrobial Resistance Screening: FtsZ-Targeted Antibacterial Discovery

The tetrahydropyrimidin-2-amine scaffold has demonstrated FtsZ polymerization inhibition as a mechanism of antibacterial action against drug-resistant Gram-positive strains including MRSA and VRE, with compound F20 (a 2,4-disubstituted-6-thiophenyl-pyrimidine) exhibiting potency exceeding vancomycin and methicillin [1]. The target 3-thienyl compound extends the chemical diversity of this phenotype into the partially saturated 2-amino-tetrahydropyrimidine series. Researchers pursuing FtsZ as an antibacterial target should prioritize this compound for MIC determination against MRSA (ATCC BAA-41, BAA-1717), VRE (ATCC 700221), and multidrug-resistant clinical isolates, with direct benchmarking against vancomycin and methicillin as comparator antibiotics [1]. Positive hits can be followed up with FtsZ polymerization and GTPase activity assays to confirm mechanism of action [1].

DHFR Inhibitor Lead Optimization: Bridging Enzymatic and Cellular Activity

2-Imino-tetrahydropyrimidines have been validated as dihydrofolate reductase (DHFR) inhibitors with in vitro antibacterial IC50 values of 4.10–4.77 µM against the DHFR enzyme, outperforming trimethoprim in enzymatic assays, and achieving in vivo efficacy in a murine S. aureus skin infection model [2]. The 3-thienyl analog is a logical next-step candidate for DHFR inhibitor SAR exploration, enabling the assessment of whether the electron-rich thiophene moiety enhances binding within the DHFR active site compared to the phenyl-substituted congeners already profiled. Screening should include DHFR enzymatic inhibition assays, MIC determination against S. aureus and E. coli, and cytotoxicity counterscreening against mammalian DHFR to evaluate selectivity [2].

Integrin αvβ6/TGF-β Pathway Tool Compound for Fibrosis Research

The UBE Corporation patent (US 2023/0192661 A1) explicitly claims 1,4,5,6-tetrahydropyrimidin-2-amine derivatives as integrin αv inhibitors for diseases including fibrosis, cancer, and autoimmune disorders [3]. The target compound, bearing a 3-thienyl substituent, represents a structurally distinct probe within this claimed chemical space that has not been explicitly profiled. Academic and industrial groups investigating integrin αv-mediated latent TGF-β activation in idiopathic pulmonary fibrosis, liver fibrosis, or tumor microenvironment studies can employ this compound in cell-based adhesion assays (αvβ3, αvβ5, αvβ6), TGF-β luciferase reporter assays, and fibroblast-to-myofibroblast transition models to establish target engagement and pathway modulation [3].

Anticancer Screening Cascade: HeLa, K562, and MDA-MB-231 Panel with MRC-5 Selectivity Counter-Assay

Consistent with the dual-activity profile established for 2-amino-tetrahydropyrimidines by Milović et al. (2022), the target compound should be prioritized for cytotoxicity screening against a panel comprising HeLa (cervical carcinoma), K562 (chronic myeloid leukemia), and MDA-MB-231 (triple-negative breast cancer) cell lines, with parallel assessment of viability in MRC-5 normal human lung fibroblasts [4]. This screening cascade enables direct comparison with the class benchmark compounds (4b, 4k) and evaluation of whether the 3-thienyl substituent improves the cancer-cell selectivity window. Positive hits can be advanced to cell cycle analysis, apoptosis assays (caspase-3/7), and DNA-binding studies as described in the primary reference [4].

Quote Request

Request a Quote for 6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.